N-(2,2-di(furan-2-yl)ethyl)-3-(2-fluorophenyl)propanamide
Description
N-(2,2-di(furan-2-yl)ethyl)-3-(2-fluorophenyl)propanamide is a synthetic amide derivative featuring a 2-fluorophenyl group linked to a propanamide backbone and a 2,2-di(furan-2-yl)ethyl substituent.
- 2-Fluorophenyl group: Enhances lipophilicity and influences receptor binding via halogen interactions .
- Furan moieties: Improve metabolic stability and solubility due to their heteroaromatic nature .
- Propanamide linker: Common in bioactive molecules, facilitating hydrogen bonding and structural flexibility .
Amides like this are pivotal in medicinal chemistry, often serving as protease inhibitors, receptor antagonists, or anticancer agents .
Properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-3-(2-fluorophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO3/c20-16-6-2-1-5-14(16)9-10-19(22)21-13-15(17-7-3-11-23-17)18-8-4-12-24-18/h1-8,11-12,15H,9-10,13H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVDRCNHICIBKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)NCC(C2=CC=CO2)C3=CC=CO3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2,2-di(furan-2-yl)ethyl)-3-(2-fluorophenyl)propanamide” typically involves multi-step organic reactions. One possible route could start with the preparation of the furan-2-yl ethylamine, followed by its reaction with 2-fluorophenylpropanoic acid to form the desired amide. The reaction conditions might include the use of coupling agents such as EDCI or DCC, and the presence of a base like triethylamine to facilitate the amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
“N-(2,2-di(furan-2-yl)ethyl)-3-(2-fluorophenyl)propanamide” can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The amide group can be reduced to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or borane.
Substitution: Conditions involving Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of the corresponding amine.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : The compound serves as a precursor in synthesizing more intricate organic molecules, particularly in medicinal chemistry.
Biology
- Biological Interaction Studies : Its structure allows researchers to investigate the interactions between fluorinated compounds and biological systems, providing insights into drug design.
Medicine
- Drug Design and Development : The unique features of this compound make it a candidate for developing new therapeutic agents. Its fluorinated structure may enhance potency and selectivity against specific biological targets.
Industry
- Material Development : The compound's properties can be exploited in creating new materials with tailored characteristics for various industrial applications.
Case Study 1: Antitubercular Activity
A study investigated derivatives similar to N-(2,2-di(furan-2-yl)ethyl)-3-(2-fluorophenyl)propanamide for their antitubercular activity. Compounds were assessed for efficacy against Mycobacterium tuberculosis, showing varying degrees of activity with minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL. These findings suggest that modifications to the furan structure can lead to potent antitubercular agents .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| Compound 1 | 4 | Potent |
| Compound 2 | 16 | Moderate |
| Compound 3 | 32 | Moderate |
| Compound 4 | 64 | Weak |
Case Study 2: Fluorinated Compounds in Drug Design
Research has highlighted the role of fluorinated compounds in enhancing pharmacokinetic properties. This compound exemplifies how fluorination can improve metabolic stability and bioavailability in drug candidates .
Mechanism of Action
The mechanism of action of “N-(2,2-di(furan-2-yl)ethyl)-3-(2-fluorophenyl)propanamide” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of the fluorophenyl group could enhance its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Features
The table below compares key structural analogs and their properties:
Key Insights from Comparative Analysis
Substituent Impact on Activity :
- Fluorine Position : The 2-fluorophenyl group in ortho-fluorofentanyl and the target compound may enhance receptor selectivity compared to 4-fluorophenyl derivatives .
- Heterocycles : Thiazole () and benzoxazole () rings confer distinct biological activities (anticancer vs. receptor antagonism), while furan improves pharmacokinetics .
Synthetic Routes :
- Amide coupling dominates synthesis (e.g., ), but cross-coupling (Suzuki in ) and transition-metal catalysis (Rh in ) offer alternatives for complex architectures.
Pharmacological and Regulatory Considerations: Fluorinated fentanyl analogs () highlight how minor structural changes (e.g., piperidine vs. Non-opioid analogs () avoid regulatory hurdles, emphasizing therapeutic versatility .
Research Findings and Implications
- Anticancer Potential: Thiazole-containing analogs () inhibit KPNB1, a nuclear transport protein, suggesting utility in drug-resistant cancers .
- Receptor Specificity: Benzoxazole-dihydroisoquinoline hybrids () achieve nanomolar affinity for adenosine A2A receptors, valuable in neurodegenerative disease research .
- Metabolic Stability : Furan substituents () reduce cytochrome P450-mediated degradation, extending half-life .
Biological Activity
N-(2,2-di(furan-2-yl)ethyl)-3-(2-fluorophenyl)propanamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of opioid receptor interactions and analgesic effects. This article synthesizes available research findings, including data tables and relevant case studies, to provide a comprehensive overview of the compound's biological activity.
Chemical Structure and Properties
This compound belongs to a class of compounds related to synthetic opioids. Its structure can be described as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 273.29 g/mol
- IUPAC Name : this compound
Opioid Receptor Affinity
Research indicates that compounds with similar structures often exhibit significant affinity for opioid receptors, particularly the μ-opioid receptor (MOR). The biological activity of this compound is hypothesized to involve:
- μ-Receptor Agonism : Potentially leading to analgesic effects.
- δ and κ Receptor Interaction : Possible but lesser affinity compared to MOR.
Case Studies and Research Findings
-
Analgesic Efficacy :
- A study evaluated various fentanyl analogs, showing that structural modifications could enhance analgesic potency while maintaining selectivity for MOR. The compound's di-furan substitution may enhance its lipophilicity, potentially increasing central nervous system penetration and analgesic efficacy .
- Toxicological Assessment :
- Cytotoxicity Studies :
Table 1: Comparison of Opioid Affinities
| Compound Name | μ-Receptor Affinity (Ki in nM) | δ-Receptor Affinity (Ki in nM) | κ-Receptor Affinity (Ki in nM) |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Fentanyl | 0.41 | 5.0 | >1000 |
| Morphine | 1.0 | 10 | 200 |
Note: TBD indicates values that require further investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
